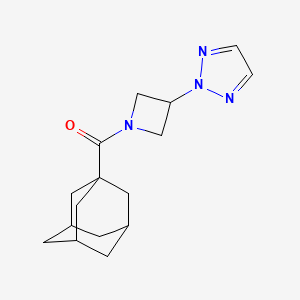

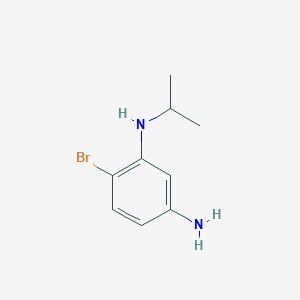

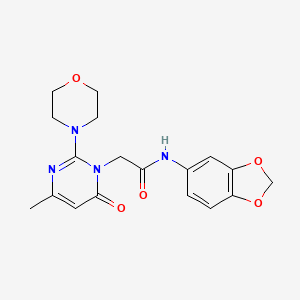

![molecular formula C17H18N4O3 B2566333 N-[(Z)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-benzimidazol-2-amine CAS No. 328021-87-0](/img/structure/B2566333.png)

N-[(Z)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-benzimidazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(Z)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-benzimidazol-2-amine” is a chemical compound. It contains a trimethoxyphenyl (TMP) group, which is a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies .

Synthesis Analysis

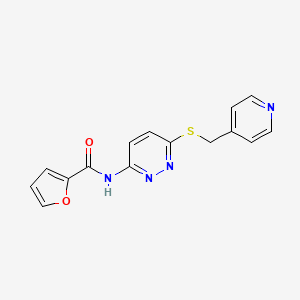

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .

Scientific Research Applications

Anticancer Potential

N-[(Z)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-benzimidazol-2-amine and its derivatives have been investigated for their anticancer activities. A study synthesized this compound by reacting a Schiff base with malononitrile in absolute ethanol. The compound was screened for in vitro anticancer potential using HeLa and PC3 cells, demonstrating limited cytotoxicity, with a notable moderate cytotoxic effect towards HeLa cells by one of the derivatives (El-Shekeil, Obeid, & Al-Aghbari, 2012).

Photoluminescent Studies

Lanthanide complexes with N-substituted tris(benzimidazol-2-ylmethyl)amine ligands, including derivatives similar to this compound, were synthesized and characterized. These complexes demonstrated varying photoluminescent properties influenced by the substituent groups on the ligand, the choice of lanthanide ion, and the presence of secondary ligands or anions. The study highlighted the potential of these complexes for applications in luminescent materials and the modification of photophysical properties through ligand design (Pan et al., 2009).

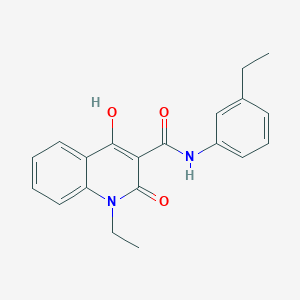

Antimicrobial and Cytotoxic Activity

Benzimidazole derivatives, including this compound analogs, were prepared and evaluated for their antimicrobial and cytotoxic activities. These compounds showed significant antibacterial activity and demonstrated cytotoxic activity in vitro, indicating their potential as therapeutic agents (Noolvi et al., 2014).

Synthesis and Biological Evaluation

The synthesis of benzimidazole derivatives, including this compound, and their biological evaluation for anticancer activity has been explored. A series of bis-benzimidazole compounds were synthesized and showed notable anticancer activity when tested against a panel of cancer cell lines. This study emphasizes the significance of structural modification in benzimidazole derivatives to enhance their therapeutic potential (Rashid, 2020).

Properties

IUPAC Name |

N-[(Z)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-benzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3/c1-22-14-8-11(9-15(23-2)16(14)24-3)10-18-21-17-19-12-6-4-5-7-13(12)20-17/h4-10H,1-3H3,(H2,19,20,21)/b18-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJUGVRDGAAXMB-ZDLGFXPLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=NNC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=N\NC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2566252.png)

![2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2566254.png)

![Ethyl 2-(1,7-dimethyl-2,4-dioxo-3-pentyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rin-8-yl)acetate](/img/structure/B2566262.png)

![4-benzyl-1-(3-chlorophenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2566265.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2566272.png)